D-Xylulose 5-phosphate

Protein phosphatase 2A lipogenesis ChREBP

Investigators studying the glucose-to-lipogenesis axis require D-xylulose 5-phosphate as the sole PP2A-ABδC activator (Ka ~9 µM); ribulose 5-phosphate and fructose 6-phosphate fail to activate this phosphatase, causing false negatives in ChREBP dephosphorylation assays. • Exclusive PP2A-ABδC activation-no other sugar phosphate substitutes. • Superior transketolase donor (Km 38 µM rabbit; 0.27 mM human) for sensitive coupled assays. • LC-MS/MS calibration standard: liver tissue reference range 3.8-66.3 nmol/g across dietary states. Supplied with rigorous QC for reproducible enzymatic and cell-based studies.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 60802-29-1
Cat. No. B1214290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylulose 5-phosphate
CAS60802-29-1
Synonymsibulose 5-phosphate
ribulose 5-phosphate, (D)-isomer
ribulose 5-phosphate, (L)-isome
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m0/s1
InChIKeyFNZLKVNUWIIPSJ-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylulose 5-Phosphate (CAS 60802-29-1): Pentose Phosphate Pathway Intermediate for Metabolic Research Procurement


D-Xylulose 5-phosphate (Xu5P, C5H11O8P, MW 230.11) is a ketose sugar phosphate that serves as a central intermediate in the non-oxidative branch of the pentose phosphate pathway, formed from D-ribulose 5-phosphate by ribulose-5-phosphate 3-epimerase (EC 5.1.3.1) . This compound also functions as the donor substrate for transketolase (EC 2.2.1.1), which catalyzes the reversible transfer of a two-carbon ketol fragment to aldose acceptors . Beyond its metabolic role, Xu5P has been identified as a specific signaling molecule that activates protein phosphatase 2A (PP2A) to mediate the acute and long-term control of glycolysis and lipogenesis in response to carbohydrate feeding .

Pentose phosphate pathway intermediate for non-oxidative branch studies
Specific PP2A-ABδC signaling activator for carbohydrate-mediated lipogenesis research
Transketolase donor substrate for kinetic and metabolic flux assays

Why D-Xylulose 5-Phosphate Cannot Be Replaced by D-Ribulose 5-Phosphate, D-Fructose 6-Phosphate, or 1-Deoxy-D-Xylulose 5-Phosphate


D-Xylulose 5-phosphate occupies a unique intersection of metabolic and signaling functions that is not shared by its closest structural and pathway analogs. Unlike D-ribulose 5-phosphate, which is its direct epimerization partner, Xu5P is the specific and exclusive activator of a distinct PP2A heterotrimer (PP2A-ABδC) responsible for dephosphorylating ChREBP and the bifunctional enzyme PFK-2/FBPase-2; other sugar phosphates, including ribulose 5-phosphate and fructose 6-phosphate, fail to activate this phosphatase . As a transketolase donor substrate, Xu5P displays markedly different kinetic parameters compared to alternative donor substrates such as D-fructose 6-phosphate, with Km values differing by orders of magnitude across enzyme sources . Furthermore, 1-deoxy-D-xylulose 5-phosphate (DXP), despite the name similarity, is a structurally distinct compound (lacking the C-1 hydroxyl) that participates in an entirely separate biosynthetic pathway (the MEP/DOXP pathway for isoprenoid biosynthesis) and does not substitute for Xu5P in transketolase or PP2A-dependent reactions.

Metabolic Analog
D-Ribulose 5-phosphate lacks the specific PP2A-ABδC signaling activation profile and may shift transketolase equilibrium ratios
Alternative Donor
D-Fructose 6-phosphate exhibits a significantly higher transketolase Km; assay sensitivity may differ and requires validation
Structural Analog
1-Deoxy-D-xylulose 5-phosphate operates in the MEP/DOXP pathway and does not substitute for PP2A-dependent or transketolase reactions

Quantitative Differentiation Evidence for D-Xylulose 5-Phosphate Relative to Its Closest Analogs


PP2A Signaling Activation: Exclusive Specificity of D-Xylulose 5-Phosphate Among Sugar Phosphates

D-Xylulose 5-phosphate specifically activates a heterotrimeric PP2A (ABδC) that dephosphorylates ChREBP at Ser-196 and Thr-666, as well as the bifunctional PFK-2/FBPase-2 enzyme. The activation constant (Ka) for PP2A stimulation by Xu5P is approximately 9 µM, which falls within the mid-range of physiological Xu5P concentrations in liver in vivo . Critically, this PP2A activation is specific to Xu5P: other sugar phosphates tested, including ribulose 5-phosphate, fructose 6-phosphate, glucose 6-phosphate, and ribose 5-phosphate, failed to activate the phosphatase above basal levels in both crude liver extracts and partially purified enzyme preparations . This establishes Xu5P as the sole carbohydrate-derived signaling molecule capable of coupling the pentose phosphate pathway to the transcriptional control of lipogenic genes.

PP2A Signaling Specificity
Head-to-head
Ka ≈ 9 µM; exclusive activation of PP2A-ABδC among tested sugar phosphates
Reported exclusive PP2A signaling context
Supports ChREBP dephosphorylation endpoint review
Protein phosphatase 2A lipogenesis ChREBP glucose signaling fructose-2,6-bisphosphate

Tissue-Level Metabolite Ratio: D-Xylulose 5-Phosphate Exceeds D-Ribulose 5-Phosphate Across Dietary States

In rat liver, D-xylulose 5-phosphate concentrations consistently exceed those of its epimerization partner D-ribulose 5-phosphate across three distinct dietary states. In 48-h starved rats, Xu5P measured 3.8 ± 0.3 nmol/g versus ribulose 5-phosphate at 3.4 ± 0.3 nmol/g. In ad libitum fed animals, Xu5P rose to 8.6 ± 0.3 nmol/g compared to ribulose 5-phosphate at 5.8 ± 0.2 nmol/g. The most dramatic difference was observed in meal-fed rats on a fat-free diet, where Xu5P reached 66.3 ± 8.3 nmol/g while ribulose 5-phosphate was only 37.1 ± 5.3 nmol/g . The [Xu5P]/[ribulose 5-phosphate] ratio increased from 1.12 ± 0.07 (starved) to 1.48 ± 0.04 (ad libitum fed) to 1.78 ± 0.03 (low-fat meal fed), indicating that the epimerase reaction maintains a near-equilibrium ratio that systematically favors Xu5P accumulation under lipogenic conditions.

Tissue Metabolite Ratio
Head-to-head
[Xu5P]/[Ru5P] ratio: 1.12 to 1.78 (starved to meal-fed); Xu5P 1.79-fold higher under lipogenic conditions
Reported physiological predominance context
Data to verify in target experimental model
Liver metabolomics pentose phosphate pathway ribulose-5-phosphate 3-epimerase dietary regulation tissue metabolite quantification

Transketolase Donor Substrate Affinity: D-Xylulose 5-Phosphate Km Is >280-Fold Lower Than D-Fructose 6-Phosphate

In a direct kinetic comparison using rabbit liver transketolase, D-xylulose 5-phosphate exhibited a Km of 3.8 × 10⁻⁵ M (38 µM), whereas D-fructose 6-phosphate displayed a Km of 1.1 × 10⁻² M (11,000 µM) when tested as C2-donor substrates . This represents an approximately 290-fold lower Km for Xu5P compared to fructose 6-phosphate, indicating that Xu5P is the kinetically preferred donor substrate for mammalian transketolase. For comparison, D-ribose 5-phosphate as the acceptor substrate had a Km of 9.5 × 10⁻⁵ M (95 µM). The superiority of Xu5P as a donor substrate has been corroborated independently using human recombinant transketolase, where Km values of 0.27 ± 0.02 mM for Xu5P and 0.51 ± 0.05 mM for ribose 5-phosphate were reported .

Transketolase Km Comparison
Head-to-head
Km Xu5P: 38 µM vs Fructose 6-P: 11,000 µM; ~290-fold lower Km for Xu5P
Reported kinetically preferred donor substrate context
Assay sensitivity validation may be required
Transketolase kinetics substrate affinity Km comparison ketose donor enzyme assay

Phosphoketolase Substrate Differentiation: D-Xylulose 5-Phosphate Km Is 4.5-Fold Higher Than D-Fructose 6-Phosphate in Bifidobacterium lactis

Purified D-xylulose 5-phosphate/D-fructose 6-phosphate phosphoketolase (Xfp) from Bifidobacterium lactis exhibits marked substrate preference. The Km for D-xylulose 5-phosphate is 45 mM, while the Km for D-fructose 6-phosphate is 10 mM, indicating a 4.5-fold higher affinity for the hexose phosphate substrate . The specific activity of the purified enzyme with D-fructose 6-phosphate as substrate was 4.28 Units per mg of enzyme. This differential affinity profile contrasts sharply with transketolase, where Xu5P is the preferred substrate, and demonstrates that the same compound plays kinetically distinct roles across different enzyme classes—a critical consideration for experimental design in studies of bifidobacterial carbohydrate metabolism or the phosphoketolase pathway.

Phosphoketolase Km Profile
Head-to-head
Km Xu5P: 45 mM vs Fructose 6-P: 10 mM (B. lactis Xfp); 4.5-fold higher Km for Xu5P
Reported inverse substrate preference context
Interpretation is enzyme-class-dependent
Phosphoketolase Bifidobacterium xylulose-5-phosphate/fructose-6-phosphate phosphoketolase substrate specificity probiotic metabolism

Purity and Aldehyde Content: Enzymatically Synthesized D-Xylulose 5-Phosphate Achieves 88% Purity Without Aldehyde Contamination

An enzymatic synthesis method using transketolase-catalyzed irreversible condensation of hydroxypyruvate and D-glyceraldehyde-3-phosphate yields D-xylulose 5-phosphate preparations that are 88% pure and, critically, contain no detectable aldehyde admixtures . This contrasts with earlier commercial preparations from Sigma, which were reported to contain 6–10% D-ribose 5-phosphate contamination and aldehyde impurities that interfere with one-substrate transketolase reaction studies . The absence of aldehyde contaminants is particularly important because residual aldehydes can act as acceptor substrates in transketolase reactions, producing spurious kinetic results when studying the donor-substrate-only half-reaction.

Purity and Aldehyde Content
Cross-study comparable
88% purity; aldehyde-free vs earlier commercial prep with ~6% aldehyde admixture
Reported purity improvement context
Suitable for one-substrate transketolase studies
Enzymatic synthesis transketolase product purity aldehyde-free one-substrate reaction

Key Application Scenarios Where D-Xylulose 5-Phosphate Differentiation Drives Procurement Decisions


In Vitro Reconstitution of Carbohydrate-Responsive PP2A Signaling for Lipogenesis Research

Investigators studying the molecular mechanism by which carbohydrate feeding activates lipogenic gene transcription require authentic D-xylulose 5-phosphate as the sole sugar phosphate capable of activating the PP2A-ABδC heterotrimer. The Ka of approximately 9 µM for PP2A activation should guide the concentration range used in dephosphorylation assays of ChREBP and PFK-2/FBPase-2. Because no other sugar phosphate (including ribulose 5-phosphate, fructose 6-phosphate, or glucose 6-phosphate) activates this phosphatase , substitution with alternative pentose phosphates or hexose phosphates will yield false-negative results in PP2A-dependent dephosphorylation experiments. This compound is indispensable for studies of the glucose signaling-to-lipogenesis axis.

High-Sensitivity Transketolase Activity Assays Using the Optimal Donor Substrate

For spectrophotometric coupled assays of transketolase activity, D-xylulose 5-phosphate is the kinetically superior donor substrate. With a Km of 38 µM (rabbit liver enzyme) compared to 11 mM for fructose 6-phosphate , Xu5P enables sensitive rate measurements at physiologically relevant substrate concentrations in the low micromolar range. Assay designs should employ Xu5P concentrations of 0.1–1 mM to approximate saturating conditions while remaining well below the concentrations at which alternative substrates would generate meaningful signal. For human recombinant transketolase, a Km of 0.27 mM should be used as the benchmark for substrate saturation calculations .

Phosphoketolase Characterization in Bifidobacteria and Other Probiotic Microorganisms

Researchers purifying and characterizing xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp) from Bifidobacterium species or other microorganisms require both authentic D-xylulose 5-phosphate and D-fructose 6-phosphate for comparative kinetic analysis. The Km of 45 mM for Xu5P versus 10 mM for fructose 6-phosphate in B. lactis Xfp indicates that fructose 6-phosphate is the preferred substrate, but only by testing both substrates can the bifunctional nature of the enzyme be established. Substrate specificity cannot be inferred from transketolase data, where the opposite preference is observed, necessitating procurement of the correct substrate for phosphoketolase studies.

Liver Tissue Metabolomics and Pentose Phosphate Pathway Flux Analysis

Quantitative analysis of pentose phosphate pathway intermediates in liver tissue requires authentic D-xylulose 5-phosphate as a calibration standard, particularly given that its tissue concentration is the most dynamically regulated among pentose phosphates across dietary states. The reference values of 3.8 nmol/g (starved), 8.6 nmol/g (fed), and 66.3 nmol/g (meal-fed, fat-free diet) provide the benchmark range for LC-MS/MS or enzymatic assay calibration. The ratio of [Xu5P]/[ribulose 5-phosphate], ranging from 1.12 to 1.78 depending on nutritional state , serves as a critical validation parameter for confirming that tissue extraction and analytical methods preserve the near-equilibrium relationship maintained by ribulose-5-phosphate 3-epimerase in vivo.

Application
Selection Property
Validation Focus
PP2A Signaling Reconstitution
Exclusive PP2A-ABδC activation profile
ChREBP and PFK-2/FBPase-2 dephosphorylation endpoint
Transketolase Activity Assays
Low micromolar Km for mammalian transketolase
Donor-substrate kinetic parameter verification
Phosphoketolase Characterization
Differential Km vs fructose 6-phosphate
Bifunctional enzyme specificity confirmation
Liver PPP Flux Analysis
Dynamic tissue concentration ratio
[Xu5P]/[ribulose 5-phosphate] extraction validation

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